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molecular formula C10H5BrIN3 B8402744 3-iodo-6-bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrole

3-iodo-6-bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrole

Cat. No. B8402744
M. Wt: 373.97 g/mol
InChI Key: FZAZDYNEFOIKOM-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

A solution of iodine monochloride (32.5 g, 200 mmol) in acetic acid (120 mL) was added portionwise over 2 h to a mixture of 6-bromo-9H-dipyrido[2,3-b;4′,3′-d]pyrrole (5.0 g, 20 mmol) and sodium acetate (18.2 g, 221 mmol) in acetic acid (120 mL) at 100° C. The reaction mixture was cooled to ambient temperature and poured into saturated sodium metabisulfite solution (20% w/w, 400 mL). The resultant precipitate was collected by filtration and the solid was washed with water (50 mL) and diethyl ether (2×50 mL) then dried at 45° C. until constant weight was achieved, to afford the title compound as a grey solid (6.3 g, 83%). 1H NMR (DMSO-D6, 300 MHz) 12.49 (s, 1H); 9.14 (d, J=2.1 Hz, 1H); 8.79 (d, J=2.1 Hz, 1H); 8.71 (s, 1H); 8.49 (s, 1H). LCMS (Method B): RT=3.40 min, M+H+=374/376.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[I:1]Cl.[Br:3][C:4]1[N:12]=[CH:11][C:10]2[NH:9][C:8]3[N:13]=[CH:14][CH:15]=[CH:16][C:7]=3[C:6]=2[CH:5]=1.C([O-])(=O)C.[Na+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[Br:3][C:4]1[N:12]=[CH:11][C:10]2[NH:9][C:8]3[N:13]=[CH:14][C:15]([I:1])=[CH:16][C:7]=3[C:6]=2[CH:5]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
ICl
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=2C3=C(NC2C=N1)N=CC=C3
Name
Quantity
18.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
the solid was washed with water (50 mL) and diethyl ether (2×50 mL)
CUSTOM
Type
CUSTOM
Details
then dried at 45° C. until constant weight

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C3=C(NC2C=N1)N=CC(=C3)I
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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